Ethyl 4,6-diamino-1H-indole-2-carboxylate
Description
Ethyl 4,6-diamino-1H-indole-2-carboxylate (C${11}$H${13}$N$3$O$2$, MW 219.10) is a substituted indole derivative characterized by two amino groups at the 4- and 6-positions of the indole ring and an ethyl ester moiety at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of its amino groups, which enable further functionalization (e.g., amidation, Schiff base formation) for drug discovery or material science applications .
Properties
CAS No. |
1003708-86-8 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 4,6-diamino-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2,12-13H2,1H3 |
InChI Key |
HBAHZEKBDLGTDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2N1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-diamino-1H-indole-2-carboxylate typically involves the reaction of appropriate substituted anilines with ethyl glyoxylate under acidic conditions. The reaction proceeds through a series of steps including cyclization and amination to form the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-diamino-1H-indole-2-carboxylate undergoes various chemical reactions including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Ethyl 4,6-diamino-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4,6-diamino-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino groups on the indole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4,6-diamino-1H-indole-2-carboxylate belongs to a broader class of indole-2-carboxylate derivatives. Below is a systematic comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic strategies.
Structural and Substituent Analysis
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound | -NH$_2$ (4,6); -COOEt (2) | C${11}$H${13}$N$3$O$2$ | 219.10 | Amino, ester |
| Ethyl 4,6-dimethyl-1H-indole-2-carboxylate | -CH$_3$ (4,6); -COOEt (2) | C${13}$H${15}$NO$_2$ | 217.26 | Methyl, ester |
| Ethyl 5-fluoro-1H-indole-2-carboxylate | -F (5); -COOEt (2) | C${11}$H${10}$FNO$_2$ | 219.20 | Halogen (F), ester |
| Indole-6-carboxylic acid | -COOH (6) | C$9$H$7$NO$_2$ | 161.15 | Carboxylic acid |
Key Observations :
- Amino vs.
Physicochemical Properties
Key Observations :
- Melting Points: Amino and carboxylic acid derivatives exhibit higher melting points (e.g., 256–259°C for Indole-6-carboxylic acid) due to intermolecular hydrogen bonding, whereas ester derivatives (e.g., ethyl 5-fluoroindole-2-carboxylate) have lower melting points (~233–250°C) . The target compound’s melting point is unreported but expected to align with polar amino-substituted analogs.
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